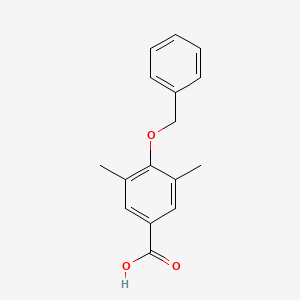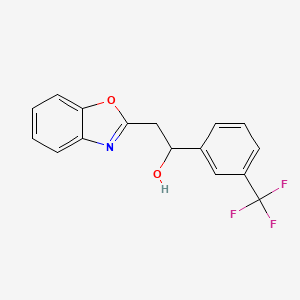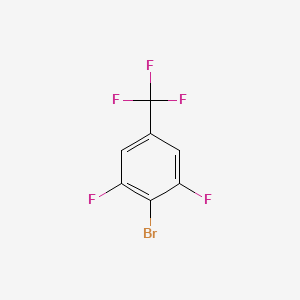
2-Bromo-1,1,1-trifluoropropano
Descripción general
Descripción
2-Bromo-1,1,1-trifluoropropane (BTP) is a chemical compound that has been utilized in various synthetic applications due to its unique trifluoromethylated alkyl bromide structure. It serves as a radical acceptor and a versatile building block for the synthesis of a wide range of compounds, including secondary trifluoromethylated alkyl bromides, difluoromethylidene-tetrahydroquinolines, and trifluoropropionate esters .
Synthesis Analysis
The synthesis of secondary trifluoromethylated alkyl bromides using BTP as a radical acceptor has been reported, with the process demonstrating broad functional group tolerance and good to excellent yields. This method involves redox-active esters as radical precursors and has practical applications in modifying biologically active molecules . Additionally, BTP has been employed in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of 4-(difluoromethylidene)-tetrahydroquinolines through a process that combines two photoredox cycles with a single photocatalyst . Furthermore, BTP has been used as a starting material for the synthesis of ethyl 3,3,3-trifluoropropionate, showcasing an alkoxide-induced tandem reaction mechanism .
Molecular Structure Analysis
The molecular structure of BTP and its derivatives allows for various chemical transformations. For instance, the presence of the trifluoromethyl group imparts unique electronic properties that facilitate its use in radical reactions and photocatalytic processes . The bromine atom in BTP serves as a good leaving group, enabling subsequent nucleophilic substitutions or radical reactions.
Chemical Reactions Analysis
BTP and its related compounds undergo a variety of chemical reactions. Photodissociation studies of related bromo-trifluoromethyl compounds have shown that the C-Br bond dissociation occurs on a repulsive surface, leading to the formation of Br atoms. These studies provide insights into the dynamics of bond rupture and the role of non-adiabatic curve crossing in these processes . Additionally, electrochemical carboxylation of related compounds has been used to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, which are precursors to β,β,β-trifluorinated non-steroidal anti-inflammatory drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of BTP and its derivatives are influenced by the trifluoromethyl group and the bromine atom. The trifluoromethyl group is known for its electron-withdrawing nature, which affects the reactivity and stability of the molecule. The photodissociation dynamics of related compounds have revealed specific details about the translational energy distributions and recoil anisotropy parameters, which are indicative of the molecular behavior upon photoexcitation . The electrochemical behavior of brominated compounds in the presence of adsorbed alkaloids has also been studied, showing interactions that facilitate carbon-halogen bond cleavage .
Aplicaciones Científicas De Investigación
Síntesis de Bloques de Construcción Fluorados
2-Bromo-1,1,1-trifluoropropano: sirve como precursor para la síntesis de varios compuestos orgánicos fluorados. Su reactividad permite la introducción de grupos trifluorometilo en moléculas, lo cual es particularmente valioso en química medicinal para el desarrollo de productos farmacéuticos con mayor estabilidad metabólica y biodisponibilidad .
Reacciones de Intercambio de Halógeno
Este compuesto se utiliza en reacciones de intercambio de halógeno (halogenación), donde el átomo de bromo es reemplazado por otro halógeno, como cloro o yodo. Esta transformación es crucial en la preparación de compuestos para la ciencia de materiales y la síntesis de agroquímicos .
Catálisis de Transferencia de Fase
En la catálisis de transferencia de fase, This compound puede actuar como un intermedio. Facilita la transferencia de un reactivo de una fase a otra donde la reacción ocurre de manera más eficiente. Esta aplicación es significativa en los procesos industriales donde están involucradas dos fases inmiscibles .
Reacciones de Sustitución Nucleofílica
El compuesto está involucrado en reacciones de sustitución nucleofílica (S_N2), donde el átomo de bromo es un buen grupo saliente. Esta propiedad se explota en la síntesis orgánica para introducir varios nucleófilos en el esqueleto trifluorometilado, lo que lleva a una amplia gama de productos orgánicos funcionalizados .
Química Radical
This compound: es un candidato adecuado para reacciones radicales. La presencia del átomo de bromo permite procesos de iniciación radical, que son esenciales para crear estructuras moleculares complejas que se encuentran en productos naturales y polímeros .
Síntesis de Agentes Anestésicos
Debido a su similitud estructural con el halotano (2-Bromo-2-cloro-1,1,1-trifluoroetano), este compuesto tiene posibles aplicaciones en la síntesis de nuevos agentes anestésicos. Los investigadores pueden modificar su estructura para desarrollar nuevos anestésicos con perfiles de seguridad mejorados .
Sistemas de Solventes
Las propiedades únicas de This compound lo convierten en un candidato para sistemas de solventes especializados. Su capacidad para disolver compuestos tanto orgánicos como inorgánicos es valiosa en química analítica para procesos de preparación y purificación de muestras .
Estudios de Trazadores Ambientales
Los compuestos trifluorometilados como This compound se utilizan como trazadores ambientales. Ayudan a rastrear el movimiento de contaminantes en la atmósfera y evaluar el impacto ambiental de varios procesos químicos .
Propiedades
IUPAC Name |
2-bromo-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3/c1-2(4)3(5,6)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFIVNWCJZUQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382013 | |
| Record name | 2-Bromo-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
421-46-5 | |
| Record name | 2-Bromo-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the solvolysis of 2-Bromo-1,1,1-trifluoropropane?
A1: Solvolysis reactions, where a solvent acts as a nucleophile, are fundamental in organic chemistry. Studying the solvolysis of 2-Bromo-1,1,1-trifluoropropane provides insights into:
- Structure-Reactivity Relationships (SAR): Investigating the influence of substituents on the reaction rate and product distribution helps establish how structural modifications impact reactivity. This is crucial for designing new synthetic routes and understanding the behavior of similar compounds. []
Q2: How is 2-Bromo-1,1,1-trifluoropropane used in the synthesis of (trifluoromethyl)oxirane?
A2: 2-Bromo-1,1,1-trifluoropropane serves as a key starting material in a novel synthetic route for (trifluoromethyl)oxirane. [] While the specific details of this method are not provided in the abstract, it likely involves a cyclization reaction where the bromine atom and a neighboring hydrogen are eliminated, leading to the formation of the oxirane ring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















